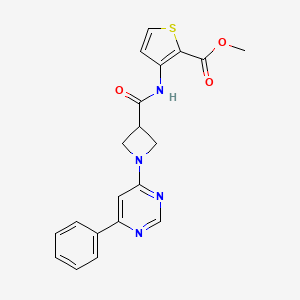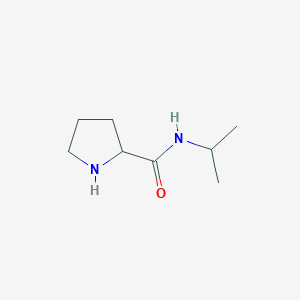
Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed via 1 H-, 13 C-, 15 N-, and 19 F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as Azetidine have been studied. Azetidine is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate and related compounds have been extensively studied for their synthetic routes and the formation of various derivatives. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrimidines, thienopyrimidines, and pyrazolopyrimidines, which have potential applications in medicinal chemistry and drug design. For instance, the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives showcases the versatility of these compounds in heterocyclic chemistry, enabling the exploration of novel chemical spaces for pharmaceutical development (A. Fadda et al., 2013).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of derivatives of this compound has demonstrated promising results. Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities against various bacterial and fungal strains, contributing to the search for new antibacterial and antifungal agents. For example, the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone indicate the potential of these derivatives in developing novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Anticancer and Anti-inflammatory Activities
The exploration of anticancer and anti-inflammatory activities is another significant area of research for derivatives of this compound. Novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in treating cancer and inflammation-related diseases (A. Rahmouni et al., 2016).
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties of thiopyrimidine derivatives has provided insights into the potential applications of these compounds in optoelectronics and photonics. By examining the structural parameters, electronic, linear, and nonlinear optical properties through both experimental and theoretical approaches, researchers have identified compounds with significant NLO characteristics, opening avenues for their use in high-tech applications (A. Hussain et al., 2020).
Propiedades
IUPAC Name |
methyl 3-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-20(26)18-15(7-8-28-18)23-19(25)14-10-24(11-14)17-9-16(21-12-22-17)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZDMBMTLHRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)


![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2610441.png)
